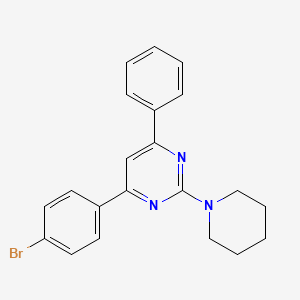![molecular formula C24H22O2 B5026025 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene](/img/structure/B5026025.png)
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene, also known as BDON, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDON is a polycyclic aromatic hydrocarbon that consists of two naphthalene rings connected by a butylene bridge. It is a colorless, crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene is not fully understood, but it is believed to involve the interaction of its aromatic rings with biological molecules, such as proteins and nucleic acids. This compound has been shown to bind to DNA and induce changes in its conformation, which can affect gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has been reported to protect cells from oxidative stress and reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its properties can be accurately characterized using various analytical techniques. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its applications in biological systems.
Direcciones Futuras
There are several possible future directions for research on 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene. One area of interest is the development of new synthetic methods for this compound and its derivatives with improved properties and functionalities. Another area of interest is the investigation of the biological activities and mechanisms of action of this compound in more detail, particularly in relation to its potential applications in cancer therapy and other biomedical fields. Finally, the use of this compound in the development of novel materials and devices for organic electronics and other applications is also a promising area for future research.
Métodos De Síntesis
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene can be synthesized through various methods, including the reaction of 1,4-dibromobutane with naphthalene in the presence of a strong base, such as potassium tert-butoxide. Another method involves the reaction of 1,4-dibromobutane with 1,8-diaminonaphthalene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility and stability. In organic electronics, this compound has been employed as an electron-transport material in organic light-emitting diodes and solar cells.
Propiedades
IUPAC Name |
1-(4-naphthalen-1-yloxybutoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-3-13-21-19(9-1)11-7-15-23(21)25-17-5-6-18-26-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMYSDAGOEKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

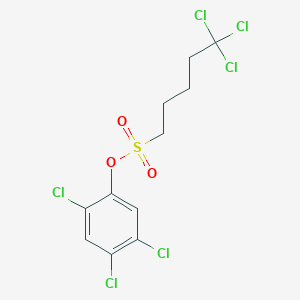
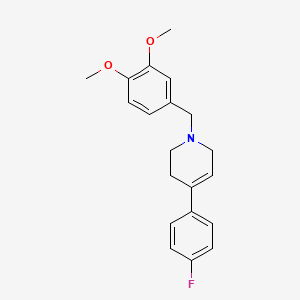
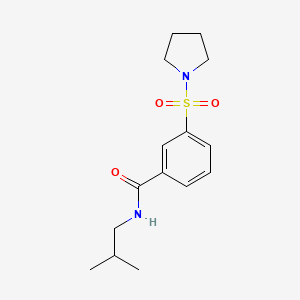
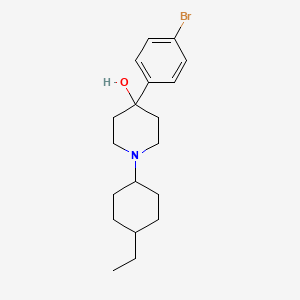
![3-(4-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025976.png)
amino]-4-oxobutanoic acid](/img/structure/B5025979.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-fluorobenzamide](/img/structure/B5025995.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5025998.png)
![2-(2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5026011.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5026016.png)
![2-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5026037.png)
![N-(3-ethyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5026044.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B5026050.png)
